4-(吡咯烷-1-基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

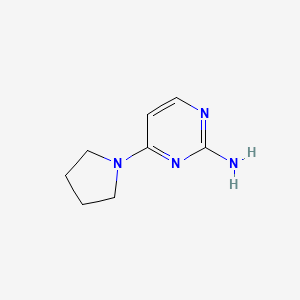

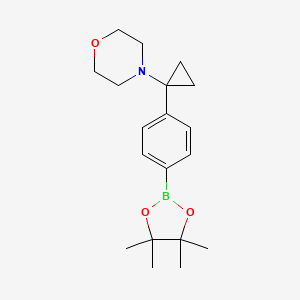

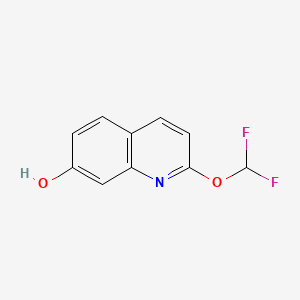

“4-(Pyrrolidin-1-YL)pyrimidin-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound has been synthesized as a derivative of 4-(pyrrolidin-1-yl)benzonitrile .

Synthesis Analysis

The compound can be synthesized by reacting chalcones with guanidine hydrochloride . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-YL)pyrimidin-2-amine” is characterized by a pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Pyrrolidin-1-YL)pyrimidin-2-amine” include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis

The CAS Number of “4-(Pyrrolidin-1-YL)pyrimidin-2-amine” is 1215986-09-6. Its molecular formula is C8H12N4 and it has a molecular weight of 164.21 .科学研究应用

合成技术: 开发了一种使用(杂)芳香族C亲核试剂反应合成 2-(吡咯烷-1-基)嘧啶和 2-[(4,4-二芳基丁基)氨基]嘧啶的方法。该合成涉及 N-(4,4-二乙氧基丁基)嘧啶-2-胺和三氟乙酸,展示了创建结构多样的嘧啶的途径 (Smolobochkin et al., 2019).

药学应用: 该化合物已用于胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集抑制剂的设计和合成。例如,N-(萘-1-基甲基)-2-(吡咯烷-1-基)嘧啶-4-胺成为一种有效的 AChE 抑制剂,显示出治疗阿尔茨海默病的潜力 (Mohamed et al., 2011).

糖尿病治疗研究: 一种衍生物 (3,3-二氟-吡咯烷-1-基)-[(2S,4S)-(4-(4-嘧啶-2-基-哌嗪-1-基)-吡咯烷-2-基]-甲甲酮,显示出作为二肽基肽酶 IV 抑制剂治疗 2 型糖尿病的潜力。该化合物表现出效力和选择性,并具有高口服生物利用度 (Ammirati et al., 2009).

癌症研究: 该化合物已参与开发 JmjC 组蛋白 N-甲基赖氨酸脱甲基酶抑制剂,靶向 KDM4 和 KDM5 脱甲基酶。这一应用在癌症治疗中具有重要意义,其中表观遗传修饰起着至关重要的作用 (Bavetsias et al., 2016).

组胺受体研究: 已经对作为组胺 H4 受体配体的 2-氨基嘧啶进行了研究,重点是优化效力并评估抗炎和镇痛活性。这与开发针对炎症和疼痛相关疾病的新疗法相关 (Altenbach et al., 2008).

作用机制

While the specific mechanism of action for “4-(Pyrrolidin-1-YL)pyrimidin-2-amine” is not mentioned in the retrieved papers, compounds with a pyrrolidine ring have been reported to have various biological activities . For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) .

属性

IUPAC Name |

4-pyrrolidin-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQBPINQCZDQBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695348 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215986-09-6 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)

![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)